molecular formula C7H7NO3 B7891301 2-Hydroxy-2-(pyridin-4-yl)acetic acid

2-Hydroxy-2-(pyridin-4-yl)acetic acid

Cat. No.: B7891301
M. Wt: 153.14 g/mol
InChI Key: QQVNZMRACHLOMA-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(pyridin-4-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(pyridin-4-yl)acetic acid typically involves the cyclization of tricarbonyl compounds. One common method includes the reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which are then transformed into 4-hydroxypyridines through cyclocondensation . Another approach involves the use of palladium-catalyzed reactions under microwave irradiation to produce 2-pyridones in good yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using transition metal complexes and ketene transformations. These methods allow for the efficient and scalable synthesis of the compound, making it accessible for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(pyridin-4-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

2-Hydroxy-2-(pyridin-4-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(pyridin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and acetic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    2-Hydroxy-4-pyrone: Similar in structure but differs in the position of the hydroxy group.

    4-Hydroxy-2-pyrone: Another isomer with distinct chemical properties.

    2-Pyridone: Lacks the hydroxy and acetic acid groups but shares the pyridine core.

Uniqueness: 2-Hydroxy-2-(pyridin-4-yl)acetic acid is unique due to the presence of both the hydroxy and acetic acid groups, which confer distinct reactivity and binding properties. This makes it a versatile compound for various applications, distinguishing it from its structural analogs .

Properties

IUPAC Name

2-hydroxy-2-pyridin-4-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(7(10)11)5-1-3-8-4-2-5/h1-4,6,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVNZMRACHLOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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